

Application of Hexamethyldisiloxane (HMDSO) for Measuring Tissue Oxygen Tension with NMR Spectroscopy

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Compound of Interest		
Compound Name:	Hexamethyldisiloxane	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The partial pressure of oxygen (pO2) in tissues is a critical physiological parameter that influences a wide range of biological processes, including metabolism, angiogenesis, and the efficacy of various therapies such as radiation and certain chemotherapies. Non-invasive and quantitative measurement of tissue pO2 is therefore of significant interest in preclinical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive modality for in vivo measurements. **Hexamethyldisiloxane** (HMDSO) has emerged as a promising proton (¹H) NMR reporter molecule for quantitative tissue oximetry.[1][2][3]

HMDSO is a biocompatible, chemically inert organosilicon compound with a single, sharp resonance peak in the ¹H NMR spectrum, simplifying spectral analysis.[1][3] Its high solubility for oxygen leads to a strong and linear relationship between its spin-lattice relaxation rate (R1 = 1/T1) and the local pO2. This property allows for the generation of quantitative maps of tissue oxygenation.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing HMDSO to measure tissue oxygen tension using NMR spectroscopy.

Principle of HMDSO Oximetry



The underlying principle of HMDSO-based oximetry lies in the paramagnetic nature of molecular oxygen (O2). When dissolved in HMDSO, oxygen molecules, with their two unpaired electrons, act as a potent relaxation agent, significantly influencing the spin-lattice relaxation time (T1) of the HMDSO protons. This effect is concentration-dependent, leading to a linear relationship between the relaxation rate (R1) and the partial pressure of oxygen (pO2), as described by the following equation:

$$R1 = R1,0 + k \cdot pO2$$

Where:

- R1 is the measured spin-lattice relaxation rate of HMDSO in s⁻¹.
- R1,0 is the intrinsic relaxation rate of HMDSO in the absence of oxygen (anoxic condition).
- k is the relaxivity constant, which reflects the sensitivity of HMDSO's R1 to oxygen, in s⁻¹·Torr⁻¹.
- pO2 is the partial pressure of oxygen in Torr.

By measuring the T1 of HMDSO in the tissue of interest and using a pre-determined calibration curve, the local tissue pO2 can be quantitatively determined.

Data Presentation Calibration of HMDSO R1 vs. pO2

A crucial step in HMDSO oximetry is the establishment of a precise calibration curve relating the spin-lattice relaxation rate (R1) to the partial pressure of oxygen (pO2) at a physiologically relevant temperature (e.g., 37°C).

pO2 (Torr)	R1 (s ⁻¹) at 37°C
0	0.1126
155 (Air)	~0.3141
760 (100% O2)	~1.1006



Note: The R1 values at 155 and 760 Torr are calculated based on the linear relationship provided in the literature.[1][3]

Linear Calibration Equation (at 37° C):[1][3] R1 (s⁻¹) = 0.1126 + 0.0013 * pO2 (Torr)

In Vivo Tissue pO2 Measurements with HMDSO

The following table summarizes representative pO2 values measured in different tissues of a rat model using HMDSO NMR spectroscopy. These values demonstrate the ability of the technique to discern oxygenation levels in both healthy and pathological tissues and to monitor dynamic changes in response to physiological challenges.

Tissue	Condition	Mean pO2 (Torr)	Reference
Rat Thigh Muscle	Baseline (breathing air)	35 ± 11	[1][3]
Rat Thigh Muscle	Hyperoxic Challenge (breathing 100% O2)	100 - 200	[1][3]
Rat MAT-Lu Tumor	Baseline (breathing air)	17	[2]
Rat MAT-Lu Tumor	Hyperoxic Challenge (breathing 100% O2)	78	[2]

Experimental Protocols

Protocol 1: Preparation of HMDSO Nanoemulsion for Systemic Administration

For intravenous administration and broader biodistribution, HMDSO can be formulated into a nanoemulsion. This protocol is based on the ultrasonic emulsification method.

Materials:

- Hexamethyldisiloxane (HMDSO), NMR grade (≥99% purity)[4]
- Surfactant (e.g., Solutol® HS 15, Polyethylene glycol hydroxystearate)



- Deionized water
- Ultrasonicator
- Dynamic Light Scattering (DLS) instrument for particle size analysis

Procedure:

- Prepare a mixture of HMDSO, surfactant, and deionized water. A common weight ratio is 40:5:55 (HMDSO:Surfactant:Water).[5]
- Subject the mixture to ultrasonic emulsification until a stable, translucent nanoemulsion is formed.
- Characterize the nanoemulsion for particle size and stability using Dynamic Light Scattering. Aim for a mean particle diameter below 200 nm for intravenous applications.[6][7]
- Sterilize the nanoemulsion by filtration through a 0.22 μm filter before in vivo use.

Protocol 2: In Vivo pO2 Measurement using Direct Injection of HMDSO

This protocol describes the direct injection of neat HMDSO into the tissue of interest for localized pO2 measurements.

Materials:

- Hexamethyldisiloxane (HMDSO), NMR grade, sterile
- Animal model (e.g., rat)
- Anesthesia and animal monitoring equipment
- NMR spectrometer with a suitable surface coil

Procedure:

• Anesthetize the animal and maintain its body temperature.



- Position the animal in the NMR spectrometer with the tissue of interest (e.g., thigh muscle, tumor) located at the isocenter of the magnet and within the sensitive volume of the surface coil.
- Acquire baseline anatomical images to identify the injection site.
- Carefully inject a small volume of sterile HMDSO directly into the tissue. Typical volumes are 50 μL for tumors and 100 μL for muscle tissue.[1][3]
- Allow a few minutes for the HMDSO to distribute within the injection site.
- Proceed with the NMR data acquisition protocol for T1 measurement (see Protocol 3 or 4).

Protocol 3: T1 Measurement using Pulse-Burst Saturation Recovery (PBSR) Spectroscopy

The PBSR sequence is a robust method for measuring T1, especially for signals with a narrow spectral width like HMDSO.

NMR Spectrometer Setup:

- A pre-clinical NMR scanner (e.g., 4.7 T) is typically used.[8]
- Use a surface coil appropriate for the size of the region of interest.

PBSR Pulse Sequence Parameters (Recommended starting point):

- Saturation: Apply a train of 20 non-selective 90° saturation pulses with an inter-pulse delay of 50 ms.[8]
- Recovery Delay (τ): Vary the recovery delay (τ) over a range of values to sample the T1 recovery curve. The range should span from values much shorter than the expected T1 to at least 5 times the longest expected T1 of HMDSO (T1 can be up to ~9 s in anoxic conditions).
- Excitation: Use a frequency-selective 90° excitation pulse centered on the HMDSO resonance (~0.06 ppm).[9]
- Refocusing: Apply a slice-selective 180° refocusing pulse.



- · Acquisition: Acquire the spin echo.
- Water and Fat Suppression (Optional but recommended): To improve the quality of the HMDSO signal, incorporate Chemical Shift Selective (CHESS) pulses to suppress the water and fat signals.[8]
- Data Analysis: Fit the signal intensity as a function of the recovery delay (τ) to an exponential recovery function to determine T1.

Protocol 4: Rapid T1 Mapping using PISTOL (Proton Imaging of Siloxanes to map Tissue Oxygenation Levels)

PISTOL is an advanced, rapid MRI technique for generating pO2 maps.[2][8] A faster version, PISTOL-LL (Look-Locker), further reduces acquisition time.[10][11]

PISTOL Pulse Sequence: The PISTOL sequence combines a PBSR preparation module with a fast imaging readout, such as Echo Planar Imaging (EPI).[2][8]

- Magnetization Preparation: A pulse-burst of 20 non-selective 90° saturation pulses is followed by a variable recovery time (τ).[8]
- Excitation: A frequency-selective 90° pulse excites the HMDSO protons.[8]
- Refocusing: A slice-selective 180° pulse is used.[8]
- Readout: A single-shot EPI readout acquires an entire image for each recovery time.
- Acquisition Time: A complete pO2 map can be acquired in approximately 3.5 minutes with PISTOL and under one minute with PISTOL-LL.[2][11]

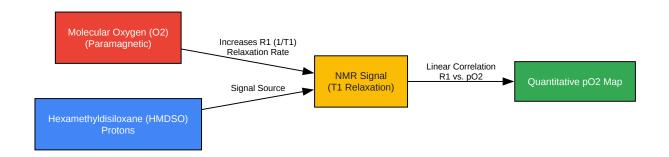
Dynamic pO2 Mapping: The rapid acquisition time of PISTOL and PISTOL-LL allows for dynamic monitoring of tissue oxygenation in response to physiological challenges, such as changes in the composition of inspired gas (e.g., switching from air to 100% oxygen).[10]

Biocompatibility and Safety



HMDSO is generally considered to have low toxicity and good biocompatibility. It is used in various medical and consumer products, including medical adhesives and coatings for medical devices.[12] In vivo studies in rats have shown no significant treatment-related signs of clinical toxicity or mortality following subchronic vapor inhalation.[13] Furthermore, HMDSO has not been found to be genotoxic in in vivo assays.[12] When formulated as a nanoemulsion for intravenous administration, the biocompatibility of the entire formulation, including the surfactant, must be carefully evaluated to avoid adverse effects such as hemolysis.[6][14]

Visualizations Signaling Pathway: Principle of HMDSO as a pO2 Sensor

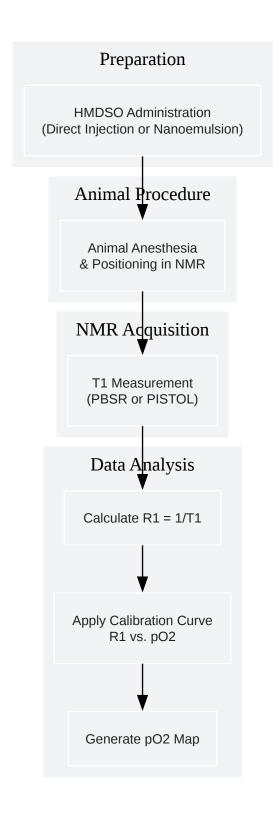


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Caption: Principle of HMDSO as a pO2 sensor for NMR spectroscopy.

Experimental Workflow: In Vivo pO2 Measurement



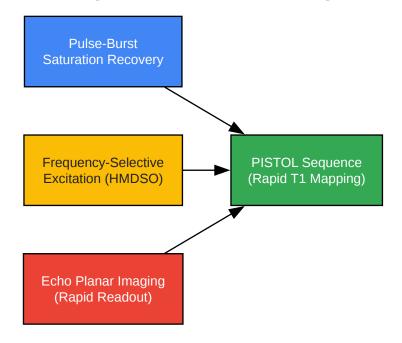


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Caption: Experimental workflow for in vivo tissue pO2 measurement using HMDSO NMR.



Logical Relationship: PISTOL NMR Sequence



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Caption: Key components of the PISTOL NMR sequence for rapid pO2 mapping.

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